2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)acrylonitrile is synthesized via a Knoevenagel condensation reaction. This reaction involves the condensation of 3,4-dichlorophenylacetonitrile with 2-nitrobenzaldehyde in the presence of a base catalyst. []
This compound has shown promising in vitro anticancer activity, particularly against the MCF-7 breast cancer cell line, demonstrating significant growth inhibition with high selectivity. [] This selective cytotoxicity suggests potential for further development as a targeted anticancer agent.
Research suggests that 2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)acrylonitrile and its analogs can modulate the AhR pathway, leading to the amplification of CYP1A1 and CYP1A2 enzymes. [] This finding opens avenues for investigating its potential in applications related to AhR pathway modulation, such as detoxification and immune response regulation.
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7